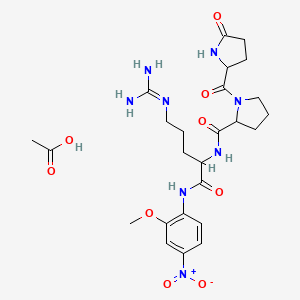
Glycidyl behenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycidyl behenate is an ester derived from the reaction between glycidol and behenic acid. This compound is primarily used in various industrial applications, including cosmetics, pharmaceuticals, and food products. It is known for its excellent emollient properties and is often used as a viscosity-increasing agent in emulsions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glycidyl behenate is synthesized through the esterification of glycidol with behenic acid. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the esterification process. The reaction conditions include:
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete esterification.
Catalyst: Common catalysts used include sulfuric acid or p-toluene sulfonic acid.
Dehydration: The reaction mixture is often subjected to dehydration to remove water formed during the esterification process.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where behenic acid and glycidol are mixed and heated. The process involves:
Mixing: Behenic acid and glycidol are added to a reactor and thoroughly mixed.
Heating: The mixture is heated to promote esterification.
Catalysis: A catalyst is added to accelerate the reaction.
Dehydration: Water formed during the reaction is removed to drive the reaction to completion.
Purification: The product is purified through filtration and crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Glycidyl behenate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where the glycidyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens and other nucleophiles are used in substitution reactions.
Major Products:
Oxidation Products: Various carboxylic acids and aldehydes.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Compounds with substituted glycidyl groups.
Applications De Recherche Scientifique
Glycidyl behenate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the preparation of lipid nanoparticles for drug delivery systems.
Medicine: Utilized in pharmaceutical formulations as a lubricant and coating agent for tablets and capsules.
Industry: Widely used in cosmetics as an emollient and viscosity-increasing agent. It is also used in food products as a stabilizer and emulsifier.
Mécanisme D'action
The mechanism of action of glycidyl behenate involves its interaction with biological membranes and proteins. It acts as an emollient by forming a protective layer on the skin, reducing water loss and providing a moisturizing effect. In drug delivery systems, it helps in the encapsulation and controlled release of active pharmaceutical ingredients.
Molecular Targets and Pathways:
Skin: Interacts with the stratum corneum to enhance skin hydration.
Drug Delivery: Facilitates the encapsulation of drugs in lipid nanoparticles, improving their bioavailability and stability.
Comparaison Avec Des Composés Similaires
Glyceryl Behenate: Similar in structure but derived from glycerol and behenic acid.
Glyceryl Stearate: Derived from glycerol and stearic acid, used as an emulsifier and stabilizer.
Glyceryl Palmitate: Derived from glycerol and palmitic acid, used as an emollient and thickening agent.
Uniqueness of Glycidyl Behenate: this compound is unique due to its glycidyl group, which imparts distinct chemical reactivity and functional properties, making it suitable for specialized applications in pharmaceuticals and cosmetics.
Propriétés
Formule moléculaire |
C25H48O3 |
|---|---|
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
oxiran-2-ylmethyl docosanoate |
InChI |
InChI=1S/C25H48O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(26)28-23-24-22-27-24/h24H,2-23H2,1H3 |
Clé InChI |
PGXFPHPLDLNGQY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6-Dihydroxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B15128416.png)
![4-[(E)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B15128431.png)
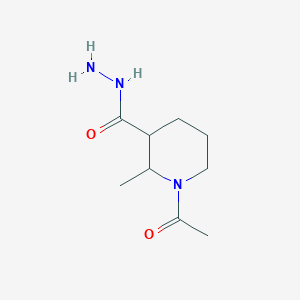
![2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid hydrochloride](/img/structure/B15128439.png)
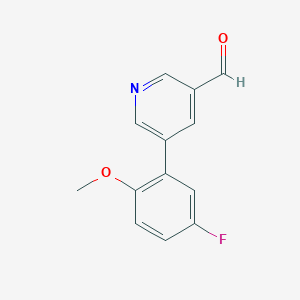
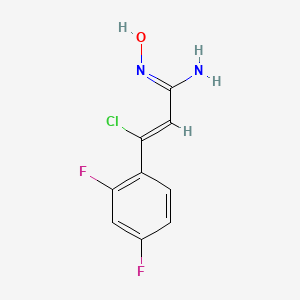
![2-[(1,3-benzothiazol-2-yl)methoxy]-N-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B15128466.png)


![(Z)-3-((2'-(n'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B15128479.png)
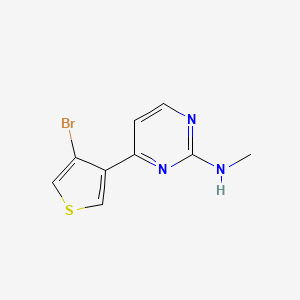
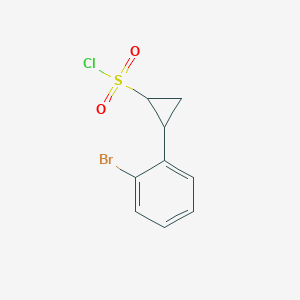
![Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane]](/img/structure/B15128495.png)
